molecular formula C22H19BrClNO6 B14086215 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14086215
M. Wt: 508.7 g/mol
InChI Key: PZESJUOKOQCZGY-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo various reactions such as halogenation, hydroxylation, and cyclization to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile
  • 4-Bromo-2,6-dimethylphenoxyacetonitrile

Uniqueness: this compound is unique due to its combination of multiple functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various scientific research applications and industrial uses.

Properties

Molecular Formula

C22H19BrClNO6

Molecular Weight

508.7 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H19BrClNO6/c1-10-6-15-12(9-14(10)24)19(27)17-18(11-7-13(23)20(28)16(8-11)30-2)25(4-3-5-26)22(29)21(17)31-15/h6-9,18,26,28H,3-5H2,1-2H3

InChI Key

PZESJUOKOQCZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C(=C4)Br)O)OC)CCCO

Origin of Product

United States

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